molecular formula C8H16N2O2S B13232611 4-[(Azetidin-2-yl)methyl]-1lambda6-thiomorpholine-1,1-dione

4-[(Azetidin-2-yl)methyl]-1lambda6-thiomorpholine-1,1-dione

Cat. No.: B13232611
M. Wt: 204.29 g/mol
InChI Key: SNUMWHIENJUAHD-UHFFFAOYSA-N
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Description

4-[(Azetidin-2-yl)methyl]-1lambda6-thiomorpholine-1,1-dione is a heterocyclic compound that contains both azetidine and thiomorpholine rings

Preparation Methods

One common synthetic route includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents.

Chemical Reactions Analysis

4-[(Azetidin-2-yl)methyl]-1lambda6-thiomorpholine-1,1-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

4-[(Azetidin-2-yl)methyl]-1lambda6-thiomorpholine-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(Azetidin-2-yl)methyl]-1lambda6-thiomorpholine-1,1-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways or metabolic pathways, depending on the specific application and target .

Comparison with Similar Compounds

4-[(Azetidin-2-yl)methyl]-1lambda6-thiomorpholine-1,1-dione can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of both azetidine and thiomorpholine rings, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H16N2O2S

Molecular Weight

204.29 g/mol

IUPAC Name

4-(azetidin-2-ylmethyl)-1,4-thiazinane 1,1-dioxide

InChI

InChI=1S/C8H16N2O2S/c11-13(12)5-3-10(4-6-13)7-8-1-2-9-8/h8-9H,1-7H2

InChI Key

SNUMWHIENJUAHD-UHFFFAOYSA-N

Canonical SMILES

C1CNC1CN2CCS(=O)(=O)CC2

Origin of Product

United States

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